N-(3-chloro-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core fused with a pyridinone ring. The compound is characterized by:
- A 3-chloro-4-methylphenyl group attached to the acetamide nitrogen.
- A 4-fluorophenyl substituent on the 1,2,4-oxadiazole ring.
- A 2-oxopyridin-1(2H)-yl moiety linked via a methylene bridge.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-13-4-9-16(11-18(13)23)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-5-7-15(24)8-6-14/h2-11H,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLXNGBBWVJGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, focusing on its anticancer, antimicrobial, and neuropharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C21H18ClFN2O3
- Molecular Weight: 432.8956232 g/mol
- CAS Number: Not specified in the search results.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. These compounds exhibit various mechanisms of action against cancer cells:
- Mechanism-Based Approaches : The hybridization of 1,3,4-oxadiazoles with other anticancer pharmacophores has shown efficacy in targeting enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Cytotoxicity Studies : Specific derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For example, compounds derived from the 1,2,4-oxadiazole scaffold have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of halogenated phenyl groups. Research indicates that derivatives of 1,2,4-oxadiazoles possess broad-spectrum antimicrobial activity:
- In vitro Studies : Compounds similar to this compound have been tested against gram-positive and gram-negative bacteria with promising results .
Neuropharmacological Activity
The modulation of metabotropic glutamate receptors (mGluR) is another area where oxadiazole derivatives show promise:
- Anxiolytic and Antipsychotic Effects : Certain derivatives have demonstrated anxiolytic and antipsychotic-like properties in animal models . This suggests that similar compounds may affect neurotransmitter systems relevant to mood and cognition.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer activity of oxadiazole derivatives reported that specific compounds could activate apoptotic pathways in cancer cells. The mechanism involved increased expression of p53 and activation of caspase pathways leading to cell death .
Case Study 2: Antimicrobial Screening
In a screening for antimicrobial activity, derivatives were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited significant inhibition zones compared to control groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(3-chloro-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide. For instance:
- Research Findings : A study focusing on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant anticancer activity against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . This suggests that similar oxadiazole-containing compounds may exhibit comparable efficacy.
Anti-inflammatory Potential
The compound's potential as an anti-inflammatory agent has also been explored. In silico studies indicate that derivatives of oxadiazole can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes:
- Molecular Docking Studies : These studies suggest that modifications to the oxadiazole structure can enhance binding affinity to 5-LOX, indicating potential for further development as anti-inflammatory drugs .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like this compound:
| Structural Feature | Effect on Activity |
|---|---|
| 3-Chloro group | Enhances lipophilicity and potentially increases cellular uptake |
| 4-Fluorophenyl group | Contributes to anticancer activity through interaction with specific targets |
| Oxadiazole ring | Key for biological activity; modifications can lead to increased potency |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of the synthesized product .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Antitumor Activity : A series of oxadiazole derivatives were evaluated for their antitumor activity against human cancer cell lines using the National Cancer Institute protocols. Compounds exhibited varied levels of growth inhibition, indicating the need for further optimization based on structural modifications .
- In Vivo Studies : Future studies should include in vivo evaluations to assess the pharmacokinetics and therapeutic efficacy of this compound in appropriate animal models.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Substituent Effects :
- The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the 4-chlorophenyl group in ’s analog . Fluorine’s smaller atomic radius may improve steric compatibility in binding pockets.
- The 3-chloro-4-methylphenyl group in the target offers moderate lipophilicity, whereas the methoxy group in ’s compound increases polarity and solubility .
The pyridinone ring in the target introduces a hydrogen-bond acceptor (C=O), absent in thiadiazole-based analogs (e.g., ) .
Insights:
- ’s triazole derivative was synthesized via 1,3-dipolar cycloaddition , a common route for triazoles, whereas oxadiazoles (as in the target) typically require cyclization of amidoximes or nitrile oxides .
- The target’s 4-fluorophenyl group may necessitate specialized fluorination steps, contrasting with the chlorinated analogs in and .
Pharmacological Implications
- Electron-Withdrawing Groups : The 4-fluorophenyl in the target may improve blood-brain barrier penetration compared to bulkier substituents (e.g., naphthyloxy in ) .
- Heterocycle Stability : The 1,2,4-oxadiazole core is resistant to metabolic degradation compared to triazoles or thiadiazoles, which may undergo ring-opening under physiological conditions .
Q & A
Q. What are the established synthetic routes for preparing N-(3-chloro-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves coupling aromatic amines with activated intermediates. For example:
- Step 1 : React 4-fluorobenzonitrile with hydroxylamine to form the amidoxime intermediate.
- Step 2 : Cyclize the amidoxime with a substituted pyridone derivative using trifluoroacetic anhydride (TFAA) to form the 1,2,4-oxadiazole ring .
- Step 3 : Use carbodiimide coupling agents (e.g., EDC/HCl) to conjugate the acetamide moiety to the aromatic chloro-methylphenyl group in dichloromethane with triethylamine as a base .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- X-ray crystallography is the gold standard for confirming molecular geometry. Key parameters include:
- Dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazol-4-yl rings in analogous structures) .
- Hydrogen bonding : N–H⋯O interactions forming R₂²(10) dimer motifs .
- Spectroscopic techniques :
- ¹H/¹³C NMR to verify proton environments and substituent positions.
- FTIR for functional group analysis (e.g., C=O stretch at ~1680 cm⁻¹, oxadiazole ring vibrations) .
Q. What solvents and formulation strategies are recommended for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions), ethanol, or aqueous buffers (pH 7.4) with <1% organic solvent to avoid cytotoxicity .
- Stability : Conduct accelerated degradation studies under UV light, heat (40°C), and varying pH (3–9) to identify optimal storage conditions (e.g., −20°C in amber vials) .
Advanced Questions
Q. How can palladium-catalyzed reductive cyclization improve the synthesis of the oxadiazole core?
- Methodological Answer :
- Catalytic system : Use Pd(OAc)₂ with ligands like Xantphos in the presence of formic acid as a CO surrogate. This method reduces nitro precursors to amines, enabling intramolecular cyclization to form the oxadiazole ring at 80–100°C .
- Advantages : Higher atom economy (80–90% yield) and reduced reliance on toxic reagents (e.g., TFAA) compared to traditional methods .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modifications to:
- The 4-fluorophenyl group (e.g., replace with 4-chlorophenyl or bulky substituents) .
- The pyridone moiety (e.g., introduce methyl or methoxy groups) .
- In vitro assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. IC₅₀ values are compared to identify critical pharmacophores .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity and binding?
- Methodological Answer :
- Computational analysis : Perform DFT calculations (B3LYP/6-31G* level) to determine:
- MESP surfaces : Identify electrophilic/nucleophilic regions (e.g., oxadiazole ring as an electron-deficient zone) .
- HOMO-LUMO gaps : Narrow gaps (~4.5 eV) correlate with enhanced charge transfer and binding to biological targets .
Q. What crystallographic techniques resolve contradictions in reported molecular conformations?
- Methodological Answer :
- High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.
- Twinning analysis : Use programs like PLATON to detect pseudo-symmetry in crystals with multiple conformers .
- Data reconciliation : Compare unit cell parameters (e.g., space group P2₁/c) and torsion angles across studies to resolve discrepancies .
Q. How are in vivo pharmacokinetic studies designed for this compound?
- Methodological Answer :
- Animal models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to Sprague-Dawley rats.
- Bioanalysis : Use LC-MS/MS to measure plasma concentrations (LLOQ: 1 ng/mL) and calculate parameters like t₁/₂ (4–6 hr) and bioavailability (>50%) .
- Metabolite profiling : Identify oxidative metabolites (e.g., hydroxylation at the methylphenyl group) using HR-MS and cytochrome P450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
